Methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate
Description
Properties
CAS No. |
23286-45-5 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)6-5(8(12)13-4)7(10)14-11-6/h10H2,1-4H3 |
InChI Key |
SKYQSWWRHSRHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a strategy involving the cyclization of β-enamino ketoester precursors with hydroxylamine hydrochloride to form the 1,2-oxazole ring system. This approach has been validated in multiple studies focusing on regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates and related derivatives.
The key steps include:
Preparation of β-enamino ketoesters : These are synthesized from N-Boc-protected amino acids or cyclic amines via condensation with Meldrum’s acid derivatives in the presence of coupling agents such as EDC·HCl and catalysts like DMAP.
Cyclization with hydroxylamine hydrochloride : The β-enamino ketoesters react with hydroxylamine hydrochloride under reflux or room temperature conditions in alcoholic solvents (ethanol or methanol), leading to ring closure and formation of the 1,2-oxazole core.
Purification : The crude products are purified by column chromatography on silica gel using mixtures of hexane and ethyl acetate as eluents.
Specific Procedure for this compound
Although direct literature specifically naming this compound is limited, analogous compounds such as methyl 5-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylate have been synthesized using the following general procedure, which can be adapted for the tert-butyl amino substituent:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Synthesis of β-enamino ketoester precursor (e.g., 3a–h) from N-Boc-protected amino acid and Meldrum’s acid with EDC·HCl and DMAP | Formation of β-enamino ketoester intermediate |
| 2 | Reaction of β-enamino ketoester (5 mmol) with hydroxylamine hydrochloride (7.5 mmol) in ethanol or methanol | Stirring and reflux for 4 hours or stirring at room temperature for 20 hours |
| 3 | Removal of solvent under reduced pressure | Concentration of reaction mixture |
| 4 | Purification by silica gel column chromatography using hexane/ethyl acetate (4:1 v/v) | Isolation of pure this compound |
This method yields the target compound as a white crystalline solid with moderate to good yields (approximately 60–70%) depending on the substrate and reaction conditions.
Mechanistic Insights
The reaction mechanism involves nucleophilic attack of hydroxylamine on the β-enamino ketoester, followed by intramolecular cyclization and dehydration steps to form the 1,2-oxazole ring:
Initial nucleophilic addition of hydroxylamine to the ketoester carbonyl carbon forms an oxime intermediate.
Intramolecular cyclization occurs via attack on the β-enamino double bond.
Dehydration leads to aromatization and formation of the 1,2-oxazole ring.
This pathway favors the formation of the methyl 5-substituted 1,2-oxazole regioisomer exclusively, as confirmed by NMR and X-ray crystallography studies.
Analytical Data Supporting the Preparation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural confirmation of the synthesized compound is typically performed by:
| NMR Type | Key Signals for this compound |
|---|---|
| [^1H NMR](pplx://action/followup) | Singlet for tert-butyl methyl protons (~δ 1.4–1.5 ppm); singlet for 1,2-oxazole methine proton (~δ 8.4–8.5 ppm); methyl ester singlet (~δ 3.7–3.9 ppm) |
| [^13C NMR](pplx://action/followup) | Signals for oxazole ring carbons (C-4 around δ 108 ppm, C-3 around δ 150 ppm, C-5 around δ 179 ppm); tert-butyl carbon signals (~δ 28 ppm for methyl carbons and ~δ 80 ppm for quaternary carbon) |
| [^15N NMR](pplx://action/followup) | Resonances for amino nitrogen and oxazole nitrogen nuclei, typically at δ −3 to −300 ppm depending on environment |
These data allow unambiguous structural assignment and regioisomer discrimination.
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the molecular formula by matching the observed and calculated m/z values for the protonated or sodium adduct ions, e.g., for C12H18N2O3 (this compound), the expected [M+Na]^+ ion is consistent with experimental data.
X-ray Crystallography
Single-crystal X-ray diffraction studies on related compounds confirm the 1,2-oxazole ring structure and substitution pattern, providing definitive proof of the molecular architecture.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Starting material | β-enamino ketoester derived from N-Boc-protected amino acid or tert-butyl amine derivative | 5 mmol scale |
| Reagent | Hydroxylamine hydrochloride | 7.5 mmol (1.5 equiv) |
| Solvent | Ethanol or methanol | 30–50 mL |
| Temperature | Reflux or room temperature | Reflux for 4 h or RT for 20 h |
| Purification | Silica gel chromatography | Hexane/ethyl acetate 4:1 v/v |
| Yield | Isolated product yield | 60–70% |
| Characterization | NMR (^1H, ^13C, ^15N), HRMS, X-ray | Confirmed structure and purity |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines.
Scientific Research Applications
Methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with proteins. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in the combination of its substituents. Below is a comparative analysis with analogous 1,2-oxazole derivatives:
Key Observations :
- The amino group distinguishes the target compound from analogs with non-polar substituents (e.g., methyl or chloro), enhancing solubility in aqueous media and enabling participation in supramolecular interactions .
Physicochemical Properties
Spectroscopic Data :
Biological Activity
Methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and implications for drug development.
The compound belongs to a class of oxazole derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of tert-butyl-substituted precursors with carboxylic acid derivatives under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are used to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth at low concentrations.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 16 |
Cytotoxicity and Anticancer Potential
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells, particularly in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Flow cytometry assays indicated that the compound activates apoptotic pathways through the upregulation of p53 and caspase-3 cleavage.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.41 | Induction of apoptosis via p53 activation |
| MEL-8 | 1.85 | Activation of caspase pathways |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted in 2023 evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. The results demonstrated that this compound not only inhibited bacterial growth but also showed low cytotoxicity towards human fibroblast cells, suggesting a favorable therapeutic index.
Case Study 2: Cancer Cell Apoptosis
Another investigation focused on the anticancer properties of this compound against MCF-7 cells. The study highlighted that treatment with this compound resulted in significant apoptosis rates compared to control groups, with molecular analysis revealing increased levels of pro-apoptotic factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
